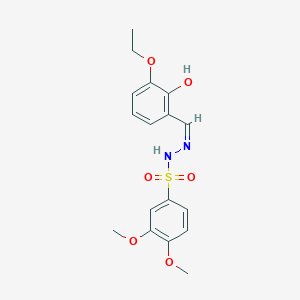![molecular formula C20H23FN2O2 B6062377 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used for recreational purposes due to its euphoric effects. However, it has also been studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is not fully understood. It is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), meaning that it inhibits the reuptake of these neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This is similar to the mechanism of action of other psychoactive drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased mood and motivation. It has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses. 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a low toxicity profile. However, it also has several limitations. It is a psychoactive drug, which means that it can affect behavior and cognition in animal models, making it difficult to isolate the effects of the drug on specific biological processes. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine its effects on cognitive function and memory in animal models and humans. Additionally, further studies are needed to determine its mechanism of action and to develop more selective SNDRI compounds that can be used as research tools.
合成方法
The synthesis of 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified by column chromatography or recrystallization.
科学研究应用
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have antidepressant and anxiolytic effects in animal models. 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has also been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
属性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-17-9-6-16(7-10-17)8-11-20(24)23-14-12-22(13-15-23)19-5-3-2-4-18(19)21/h2-7,9-10H,8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPIRZKJQQQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-ethyl-5-{[2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B6062300.png)
![2-[4-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6062303.png)
![5-(3-chloro-4-methylphenyl)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6062306.png)
![4-[3-(9H-fluoren-9-ylamino)butyl]phenol](/img/structure/B6062316.png)
![5-fluoro-6-methyl-2-(4-{[methyl(2-phenylethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6062319.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6062322.png)

![2-[(3,4-dichlorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6062334.png)
![6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6062338.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6062349.png)

![N-(3,4-dichlorophenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6062398.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B6062401.png)
![2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)